D-Val-Leu-Lys-pNA dihydrochloride

説明

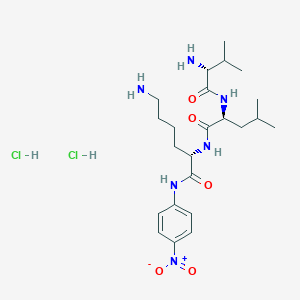

This compound is a stereochemically complex tripeptide derivative featuring:

- Three chiral centers: (S) and (R) configurations at specific positions, critical for biological activity and molecular recognition.

- A branched backbone: Comprising amino and amide groups, with a 4-nitrophenyl substituent at the terminal amide.

- Dihydrochloride salt form: Enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Its molecular formula is C₂₃H₃₈Cl₂N₈O₅ (calculated based on structure), with a molecular weight of 601.52 g/mol.

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQMNNSPPEOSZ-ZLARAOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62354-43-2 | |

| Record name | D-Val-leu-lys p-nitroanilidedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件: D-Val-Leu-Lys-pNA (塩酸塩)の合成には、D-バリン、L-ロイシン、およびL-リシンをp-ニトロアニリンに段階的にカップリングすることが含まれます。このプロセスでは、通常、固相ペプチド合成(SPPS)技術が採用され、固体樹脂に固定された成長するペプチド鎖に保護されたアミノ酸を順次添加することができます。 最終生成物はその後、樹脂から切断され精製されます .

工業生産方法: 工業的な設定では、D-Val-Leu-Lys-pNA (塩酸塩)の生産は同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、プロセスを合理化し、高収率と純度を確保するために頻繁に使用されます。 高性能液体クロマトグラフィー(HPLC)は、最終生成物の精製によく使用されます .

3. 化学反応解析

反応の種類: D-Val-Leu-Lys-pNA (塩酸塩)は、プラスミンなどのプロテアーゼによって触媒される加水分解反応を主に受けます。 ペプチド結合の加水分解により、p-ニトロアニリンが放出され、比色法で定量できます .

一般的な試薬と条件:

酵素: プラスミン、トリプシン、およびその他のセリンプロテアーゼ。

緩衝液: Tris-HCl、リン酸緩衝生理食塩水(PBS)、およびその他の生理的緩衝液。

主要な生成物: D-Val-Leu-Lys-pNA (塩酸塩)の酵素加水分解の主な生成物は、405 nmでの吸光度によって検出されるp-ニトロアニリンです .

4. 科学研究の応用

D-Val-Leu-Lys-pNA (塩酸塩)は、以下の用途のために科学研究で広く使用されています。

生化学: プラスミンやその他のプロテアーゼの活性を研究するための基質として。

医学: 血栓症の理解に不可欠なプラスミン活性を測定するための診断アッセイで。

薬理学: プラスミンやその他のプロテアーゼの阻害剤をスクリーニングし、治療薬の開発を支援するために。

化学反応の分析

Types of Reactions: D-Val-Leu-Lys-pNA (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified colorimetrically .

Common Reagents and Conditions:

Enzymes: Plasmin, trypsin, and other serine proteases.

Buffers: Tris-HCl, phosphate-buffered saline (PBS), and other physiological buffers.

Conditions: Typically, reactions are carried out at physiological pH (7.4) and temperature (37°C).

Major Products: The primary product of the enzymatic hydrolysis of D-Val-Leu-Lys-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .

科学的研究の応用

D-Val-Leu-Lys-pNA (hydrochloride) is widely used in scientific research for the following applications:

Biochemistry: As a substrate for studying the activity of plasmin and other proteolytic enzymes.

Medicine: In diagnostic assays to measure plasmin activity, which is crucial for understanding blood clotting disorders.

Pharmacology: To screen for inhibitors of plasmin and other proteases, aiding in the development of therapeutic agents.

Industry: In quality control assays for enzyme activity in various biological products

作用機序

D-Val-Leu-Lys-pNA (塩酸塩)の作用機序には、プラスミンによるその加水分解が含まれます。プラスミンはペプチド基質を認識して結合し、リシンとp-ニトロアニリンの間のペプチド結合を切断します。この反応により、p-ニトロアニリンが放出され、405 nmでの吸光度によって定量できます。 この定量により、研究者はプラスミン活性を測定し、フィブリン溶解におけるその役割を研究できます .

類似化合物:

D-Val-Leu-Lys-p-ニトロアニリド: 構造は似ていますが、塩酸塩の形はありません。

Z-D-Arg-Gly-Arg-pNA: 異なるアミノ酸配列を持つプラスミンの別の発色基質。

H-D-Val-Leu-Lys-pNA: 類似のアッセイで使用される変異体

独自性: D-Val-Leu-Lys-pNA (塩酸塩)は、特定のアミノ酸配列と塩酸塩の存在によりユニークであり、溶解性を高めています。 これは、水性生化学アッセイに特に適しており、信頼性の高い再現性のある結果を提供します .

類似化合物との比較

Structural Analogues from Pharmacopeial Standards ()

Compounds m , n , and o share peptide-like backbones and aromatic substituents but differ in stereochemistry and functional groups:

| Compound ID | Key Features | Molecular Weight (g/mol) | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| m | 2,6-Dimethylphenoxy, tetrahydropyrimidinyl | ~700 (estimated) | Hydroxy, amide, aromatic ether | (2S,4S,5S) |

| n | Similar to m with (2R,4R,5S) configuration | ~700 | Hydroxy, amide | (2R,4R,5S) |

| o | (2R,4S,5S) stereochemistry | ~700 | Hydroxy, amide | (2R,4S,5S) |

| Target Compound | 4-Nitrophenyl, branched amino/amide | 601.52 | Nitro, amide, dihydrochloride salt | (S,S,R) |

Key Differences :

- The target compound lacks the tetrahydropyrimidinyl and phenoxy groups present in m–o, which may reduce steric hindrance in binding pockets.

Simplified Analogues: (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide ()

This analogue (MW: 308.33 g/mol) shares the N-(4-nitrophenyl) moiety but has a shorter backbone and fewer stereocenters:

| Property | Target Compound | Simplified Analogue |

|---|---|---|

| Molecular Weight | 601.52 | 308.33 |

| Stereocenters | 3 | 1 (S-configuration) |

| Functional Groups | Nitro, amide, dihydrochloride | Nitro, amide, acetyl |

| Solubility (Predicted) | High (salt form) | Moderate (neutral) |

Implications :

Pharmacological Analogues: Vorinostat-like HDAC Inhibitors ()

Vorinostat analogues (e.g., 6H, SCHEMBL15675695, AKOS019005527) are hydroxamate-based HDAC inhibitors. Although the target compound lacks a hydroxamate group, comparisons highlight:

| Compound | Target | Key Functional Groups | Pharmacological Profile |

|---|---|---|---|

| Vorinostat | HDAC1/HDAC6 | Hydroxamate | Approved for lymphoma |

| 6H | HDAC1 | Hydroxamate | Superior binding affinity |

| Target Compound | Unknown (hypothesized protease) | Amide, nitro | Unreported activity |

Structural Contrasts :

生物活性

(S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride, also known by its CAS number 62354-43-2, is a complex synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 551.51 g/mol. Its structure comprises multiple amino acid derivatives linked through amide bonds, which contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit inhibitory effects on specific biological targets. For instance, the peptidomimetic nature of this compound suggests it may interact with proteases or other enzymes critical in cellular pathways. The incorporation of a nitrophenyl group may enhance its binding affinity to target proteins, potentially leading to significant biological effects.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride can exhibit antiviral properties. For example, peptidomimetic inhibitors have shown dose-dependent inhibition of SARS-CoV-2 in vitro, indicating potential applications in antiviral therapies .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess anticancer properties. In related studies, peptidomimetics have been evaluated for their ability to inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds in this class have exhibited IC50 values indicating effective growth inhibition at low concentrations .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study involving structurally similar compounds reported significant inhibition of viral RNA replication in VeroE6 cells at concentrations as low as 1.06 µM, suggesting that (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride could be a candidate for further antiviral research .

- Anticancer Properties :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Efficacy Measure | IC50/EC50 (µM) |

|---|---|---|---|

| Antiviral | VeroE6 (SARS-CoV-2) | Viral RNA reduction | 1.06 |

| Antitumor | HeLa | Cell growth inhibition | 5 - 20 |

| Antitumor | MCF-7 | Cell growth inhibition | 10 - 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。